molecular formula C13H9F2NO B12081244 1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone

1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone

Cat. No.: B12081244
M. Wt: 233.21 g/mol
InChI Key: RPODKUJXGWFLCY-UHFFFAOYSA-N
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Description

1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone is an organic compound that features a pyridine ring substituted with a difluorophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone typically involves the reaction of 3,4-difluorobenzaldehyde with 2-acetylpyridine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-(3,5-Difluorophenyl)ethanone: A fluorinated acetophenone with similar structural features.

    2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone: Another compound with a pyridine ring and a fluorophenyl group.

Uniqueness: 1-(5-(3,4-Difluorophenyl)pyridin-2-yl)ethanone is unique due to the specific positioning of the difluorophenyl group and the ethanone moiety, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

1-[5-(3,4-difluorophenyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C13H9F2NO/c1-8(17)13-5-3-10(7-16-13)9-2-4-11(14)12(15)6-9/h2-7H,1H3

InChI Key

RPODKUJXGWFLCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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